7-Bromohept-5-ynenitrile (CAS 53574-62-2) is a bifunctional aliphatic building block featuring a reactive primary bromide, an internal alkyne, and a terminal nitrile group. In industrial and advanced laboratory settings, it is primarily procured as a chemoselective electrophilic alkylating agent for the synthesis of complex lipids, prostanoids, and oxaprostanoids [1]. Its strategic value lies in its ability to reliably extend carbon frameworks via nucleophilic displacement of the bromide, while preserving the robust nitrile group for downstream transformations. This makes it an essential precursor for workflows that require orthogonal reactivity, where standard ester-terminated or fully saturated alkyl halides would fail to provide the necessary functional handles for late-stage modification [1].
Substituting 7-bromohept-5-ynenitrile with its closest in-class ester comparator, methyl 7-bromohept-5-ynoate, introduces significant risks during complex multi-step syntheses. Esters are susceptible to unwanted transesterification, saponification, or nucleophilic attack during harsh basic enolate alkylations, whereas the nitrile group remains strictly inert under these conditions [1]. Furthermore, attempting to boost alkylation kinetics by substituting with an iodo-analog (such as 7-iodohept-5-ynenitrile or 7-iodohept-5-ynoate) sacrifices critical precursor shelf-life. Aliphatic iodides are prone to light-induced degradation and poor storage stability, meaning the marginal yield gains achieved in the reactor are often offset by material loss during bulk procurement and handling [1].
In the synthesis of 9-oxo-10-oxaprostanoids, trapping the complex lactone enolate (derived from the conjugate addition of octenyllithium to γ-crotonolactone) with 7-bromohept-5-ynenitrile delivers yields equivalent to its ester counterpart, methyl 7-bromohept-5-ynoate. Both electrophiles reliably achieve 50–55% yields [1]. However, the nitrile variant is required when downstream synthesis demands resistance to saponification or when targeting amine- or tetrazole-terminated lipid analogs. This proves that buyers do not have to sacrifice carbon-carbon bond-forming efficiency to gain orthogonal downstream reactivity.
| Evidence Dimension | Enolate trapping yield |
| Target Compound Data | 50-55% yield |
| Comparator Or Baseline | Methyl 7-bromohept-5-ynoate (50-55% yield) |
| Quantified Difference | Equivalent yield (0% difference) with orthogonal downstream reactivity |
| Conditions | Tetrahydrofuran containing hexamethylphosphoric triamide, reacting with γ-crotonolactone enolate |
Buyers can switch to the nitrile building block to access different functional end-groups without suffering any drop in the critical carbon-carbon bond-forming step.
While iodo-alkynes such as 7-iodohept-5-ynoate offer slightly higher electrophilic reactivity, 7-bromohept-5-ynenitrile provides a superior balance of reactivity and shelf-stability for procurement. Literature indicates that substituting the bromide for an iodide in these heptynyl systems yields only a marginal increase in enolate trapping efficiency [1]. The primary bromide avoids the severe light-sensitivity and rapid degradation typical of aliphatic iodides, making it more suitable for bulk storage and multi-step industrial handling.
| Evidence Dimension | Yield vs. Storage Stability |
| Target Compound Data | 50-55% yield with high handling stability |
| Comparator Or Baseline | 7-iodohept-5-ynoate (Slightly higher yield, lower stability) |
| Quantified Difference | Marginal yield sacrifice for significant gains in precursor shelf-life |
| Conditions | Standard laboratory or industrial storage and basic enolate alkylation conditions |
Procuring the bromide form minimizes material loss due to degradation during storage and handling, offsetting the minor kinetic advantage of the iodide.
The electrophilic performance of 7-bromohept-5-ynenitrile can be systematically enhanced in standard workflows. When the reacting lactone enolate is pre-treated with triphenyltin chloride prior to the addition of the 7-bromohept-5-ynenitrile electrophile, the overall yield of the trapped product increases by approximately 5–10% [1]. This demonstrates compatibility with standard transmetallation techniques used to fine-tune reactivity in complex total syntheses.
| Evidence Dimension | Absolute yield enhancement |
| Target Compound Data | 55-65% optimized yield |
| Comparator Or Baseline | 50-55% baseline yield (without tin pre-treatment) |
| Quantified Difference | 5-10% absolute yield increase |
| Conditions | Enolate pre-treatment with triphenyltin chloride prior to electrophile addition |
Highlights the compound's process flexibility, allowing process chemists to easily optimize throughput using standard additives.
7-Bromohept-5-ynenitrile is a direct precursor for installing the top chain of prostanoid analogs. Its terminal nitrile group allows for subsequent conversion to carboxylic acids, primary amines, or tetrazoles, while the internal alkyne can be selectively reduced (e.g., via Lindlar catalyst) to establish the critical cis-double bond characteristic of natural prostaglandins [1].
Because the nitrile group is robust against the strong bases and nucleophiles used in peptide or oligonucleotide synthesis, this compound is suitable for attaching alkyne-containing linkers to solid supports. The primary bromide acts as the highly reactive attachment point, leaving the nitrile intact for later-stage functionalization or modification [1].
In medicinal chemistry workflows targeting bioisosteres of carboxylic acids, 7-bromohept-5-ynenitrile serves as a direct procurement choice. The nitrile group can be directly converted into a tetrazole ring via cycloaddition with an azide, bypassing the need to protect and deprotect an ester or acid group during the initial carbon framework assembly [1].